Fmoc-PEG3-NHS ester

Bioconjugation PROTAC Synthesis Peptide Chemistry

Fmoc-PEG3-NHS ester (CAS 1352827-47-4) is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C28H32N2O9 and a molecular weight of 540.56 g/mol. The compound contains an Fmoc-protected amine and an NHS ester, with a discrete three-unit PEG spacer.

Molecular Formula C28H32N2O9
Molecular Weight 540.6 g/mol
Cat. No. B607513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG3-NHS ester
SynonymsFmoc-PEG3-NHS ester
Molecular FormulaC28H32N2O9
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34)
InChIKeyKMYBRMLPVIWJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG3-NHS Ester Procurement Guide: Specifications and Primary Applications


Fmoc-PEG3-NHS ester (CAS 1352827-47-4) is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C28H32N2O9 and a molecular weight of 540.56 g/mol . The compound contains an Fmoc-protected amine and an NHS ester, with a discrete three-unit PEG spacer. The Fmoc group is base-labile and can be removed under standard deprotection conditions (e.g., 20% piperidine in DMF) to reveal a free amine, while the NHS ester reacts with primary amines (-NH2) to form stable amide bonds . It is widely utilized as a linker in solid-phase peptide synthesis and the construction of proteolysis-targeting chimeras (PROTACs) .

Why PEG Linker Length Matters: Substituting Fmoc-PEG3-NHS Ester with Other Chain Lengths


Substituting Fmoc-PEG3-NHS ester with other chain lengths, such as Fmoc-PEG2-NHS or Fmoc-PEG4-NHS, is not a straightforward replacement due to the critical role of the PEG spacer in modulating conjugate properties. The spacer length directly impacts solubility, steric hindrance, and the spatial presentation of conjugated moieties. For instance, a PEG2 spacer (2 units) offers minimal added length and reduced hydrophilicity, which may lead to insufficient solubility and increased steric hindrance in dense conjugation environments . Conversely, a longer PEG4 or PEG5 spacer (4-5 units) increases the molecular weight and may introduce unwanted flexibility or conformational entropy, potentially affecting binding kinetics and efficacy in applications like PROTACs . The PEG3 spacer occupies a 'sweet spot', balancing these factors for a broad range of applications [1].

Quantitative Evidence for Selecting Fmoc-PEG3-NHS Ester Over Alternatives


Optimized PEG3 Spacer Length Reduces Steric Hindrance Compared to PEG2

The PEG3 spacer (three ethylene glycol units) provides a quantifiable advantage over the shorter PEG2 spacer in terms of reduced steric hindrance during conjugation. Fmoc-PEG2-NHS ester, with a molecular weight of 496.51 g/mol , has a shorter chain that limits its ability to mitigate steric clashes between bulky conjugated entities. In contrast, the PEG3 spacer in Fmoc-PEG3-NHS ester, with a molecular weight of 540.6 g/mol , provides additional length (approximately 12.7 Å extended length) [1] that reduces steric hindrance, thereby improving coupling efficiency and product homogeneity .

Bioconjugation PROTAC Synthesis Peptide Chemistry

Enhanced Aqueous Solubility Compared to Non-PEGylated Linkers

The PEG3 spacer significantly enhances aqueous solubility compared to non-PEGylated alkyl linkers. While Fmoc-PEG3-NHS ester is soluble in organic solvents (DCM, DMF, DMSO, THF), it also exhibits 'good solubility in water' [1]. In contrast, a non-PEGylated alternative like Fmoc-Gly-OH (CAS 29022-11-5) has limited water solubility (approximately 0.1 mg/mL) . The PEG3 spacer's hydrophilic nature reduces non-specific hydrophobic interactions and improves conjugate solubility, which is essential for maintaining conjugate homogeneity and preventing aggregation in aqueous biological assays.

Bioconjugation Solubility Enhancement Drug Delivery

Rapid and Quantitative Fmoc Deprotection Kinetics

The Fmoc protecting group on Fmoc-PEG3-NHS ester can be removed quantitatively and rapidly under standard conditions. Using 20% piperidine in DMF, the half-life for Fmoc deprotection is approximately 6 seconds . This rapid deprotection is critical for high-throughput solid-phase synthesis. In comparison, Boc-protected analogs (e.g., Boc-NH-PEG3-NHS ester) require more aggressive acidic conditions (e.g., TFA) for deprotection, which can be incompatible with acid-sensitive functional groups on the conjugate [1]. The orthogonal, mild, and fast deprotection of Fmoc is a key differentiator that simplifies synthetic workflows and improves overall yield [2].

Solid-Phase Peptide Synthesis Deprotection Kinetics PROTAC Linker

Compatibility with Automated Fmoc-SPPS Workflows for High-Throughput Synthesis

Fmoc-PEG3-NHS ester is specifically designed for seamless integration into automated Fmoc-based solid-phase peptide synthesis (SPPS) workflows. In contrast, alternatives with alternative protecting groups or reactive handles may require manual intervention or specialized protocols. For example, Boc-protected linkers cannot be used in standard Fmoc-SPPS due to orthogonal incompatibility, and linkers with alternative reactive groups (e.g., azide) necessitate separate click chemistry steps. The Fmoc-PEG3-NHS ester's compatibility with automated synthesis enables high-throughput generation of PROTAC libraries and other complex conjugates [1][2].

Automated Peptide Synthesis High-Throughput Synthesis PROTAC

Optimal Application Scenarios for Fmoc-PEG3-NHS Ester in Research and Industry


High-Throughput Synthesis of PROTAC Libraries

The compatibility of Fmoc-PEG3-NHS ester with automated Fmoc-SPPS workflows, combined with its rapid and quantitative deprotection kinetics, makes it an ideal linker for the high-throughput synthesis of PROTAC libraries . Its PEG3 spacer reduces steric hindrance and enhances solubility, ensuring efficient coupling of E3 ligase ligands and target protein ligands . This enables the rapid generation and screening of diverse PROTAC candidates for targeted protein degradation studies .

Site-Specific PEGylation of Peptides and Proteins for Improved Solubility

Fmoc-PEG3-NHS ester can be used to site-specifically introduce a short, discrete PEG chain onto peptides or proteins via amine-reactive NHS ester chemistry . The PEG3 spacer significantly enhances the aqueous solubility of the conjugate, reducing aggregation and non-specific binding . This is particularly valuable for improving the biophysical properties of hydrophobic peptide therapeutics or for solubilizing challenging protein targets for biophysical characterization .

Construction of Multifunctional Bioconjugates with Orthogonal Reactivity

The orthogonal nature of the Fmoc and NHS ester groups allows for the sequential, controlled construction of complex bioconjugates. The NHS ester can be reacted with a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) to form a stable amide bond . Subsequently, the Fmoc group can be deprotected to reveal a free amine, which can then be further functionalized with a second molecule (e.g., a fluorophore, biotin, or another drug) via a second coupling reaction . This orthogonal strategy is essential for building well-defined, multifunctional probes and therapeutics .

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